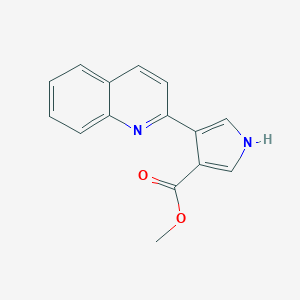

Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that combines the structural features of quinoline and pyrrole. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The quinoline moiety is known for its presence in various biologically active compounds, while the pyrrole ring is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate typically involves the condensation of quinoline derivatives with pyrrole carboxylates. One common method is the reaction of 2-aminobenzaldehyde with ethyl acetoacetate to form the quinoline ring, followed by cyclization with pyrrole-3-carboxylic acid under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides and pyrrole N-oxides.

Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline or pyrrole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and pyrrole derivatives .

Scientific Research Applications

Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

Industry: The compound is used in the production of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and proliferation .

Comparison with Similar Compounds

Similar Compounds

Quinoline: A parent compound with a wide range of biological activities.

Pyrrole: A basic heterocyclic compound found in many natural products.

Quinolinyl-pyrazoles: Compounds with similar structural features and pharmacological activities.

Uniqueness

Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate is unique due to its combined quinoline and pyrrole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.

Structural Overview

The compound features a pyrrole ring substituted at the 4-position with a quinoline group and a carboxylate ester at the 3-position. This configuration is significant as it combines the properties of both pyrrole and quinoline, which are known for their diverse biological activities.

Antimicrobial Activity

Numerous studies have indicated that derivatives of pyrrole, including this compound, exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 µg/mL |

| Escherichia coli | 12 | 1.0 µg/mL |

| Candida albicans | 14 | 0.8 µg/mL |

These results indicate that this compound possesses significant antibacterial and antifungal activities, comparable to established antimicrobial agents .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. Studies suggest that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.

Case Study: Anticancer Efficacy

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| A549 | 6.8 |

The mechanism of action appears to involve the activation of caspase pathways leading to apoptosis, further validating its potential as an anticancer agent .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies employing molecular docking simulations have revealed its binding affinity to key enzymes involved in bacterial cell wall synthesis and cancer cell survival pathways.

Binding Affinity Analysis

The compound's binding affinity was assessed using molecular docking techniques against several targets:

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| DNA Topoisomerase II | -9.5 |

| MmpL3 (Mycobacterium) | -8.7 |

| β-lactamase | -7.9 |

These findings suggest that the compound could serve as a lead candidate for the development of new antimicrobial and anticancer therapies .

Properties

Molecular Formula |

C15H12N2O2 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

methyl 4-quinolin-2-yl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C15H12N2O2/c1-19-15(18)12-9-16-8-11(12)14-7-6-10-4-2-3-5-13(10)17-14/h2-9,16H,1H3 |

InChI Key |

IZEKSWWNDZXGBV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CNC=C1C2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.